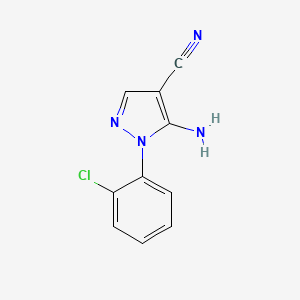

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(2-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKNEJZRRRHJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494465 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64096-89-5 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established scientific principles.

Compound Identification and Core Properties

CAS Number: 64096-89-5[1]

Molecular Formula: C₁₀H₇ClN₄[1][2]

Molecular Weight: 218.64 g/mol [1][2]

This compound belongs to the class of 5-aminopyrazoles, a scaffold that is a cornerstone in the synthesis of a wide array of biologically active molecules.[3] The presence of a carbonitrile group and an amino group on the pyrazole ring, coupled with a 2-chlorophenyl substituent at the N1 position, imparts a unique combination of electronic and steric properties that influence its reactivity and potential as a pharmacophore.

Physicochemical Properties

| Property | Value | Source/Comment |

| Melting Point | 136-140 °C | |

| Appearance | Solid (form) | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | General solubility for similar compounds. |

| pKa | Not experimentally determined. The amino group is expected to be weakly basic, and the pyrazole ring nitrogen atoms have basic character. |

Comparative Data for Isomers:

| Isomer | CAS Number | Melting Point (°C) |

| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-68-8 | 183-187 °C |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-67-7 | 169-173 °C |

The variation in melting points among the isomers can be attributed to differences in their crystal packing and intermolecular interactions, influenced by the position of the chlorine atom on the phenyl ring.

Synthesis of this compound: A Mechanistic Approach

The synthesis of 5-aminopyrazole-4-carbonitriles is a well-established area of heterocyclic chemistry. A common and efficient method involves a multi-component reaction, which offers advantages in terms of atom economy and procedural simplicity.

Typical Synthetic Protocol

A plausible and widely employed synthetic route for this compound involves the condensation of 2-chlorophenylhydrazine, malononitrile, and a source of one carbon, such as triethyl orthoformate.[4][5]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of 2-chlorophenylhydrazine, malononitrile, and triethyl orthoformate are dissolved in a suitable solvent, typically ethanol or a water/ethanol mixture.[4]

-

Catalysis (Optional but Recommended): The addition of a catalytic amount of a base (e.g., piperidine, triethylamine) or a Lewis acid can significantly accelerate the reaction.[4] Recent advancements have also demonstrated the use of novel nanocatalysts to improve yields and reaction times under milder conditions.[6]

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 55-80°C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[4] Reaction times can vary from a few hours to overnight depending on the specific conditions.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure this compound.[4]

Mechanistic Rationale

The underlying mechanism of this transformation is a cascade of reactions that efficiently constructs the pyrazole ring.

Caption: Proposed reaction mechanism for the synthesis of the target compound.

-

Initial Condensation: The reaction is initiated by the Knoevenagel condensation between malononitrile and triethyl orthoformate (or its hydrolyzed equivalent) to form an electrophilic intermediate. This is then attacked by the nucleophilic nitrogen of 2-chlorophenylhydrazine.

-

Intramolecular Cyclization: The resulting hydrazone intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups.

-

Tautomerization and Aromatization: A subsequent tautomerization and aromatization lead to the stable 5-aminopyrazole ring system.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound, possessing an amino group, a nitrile group, and a reactive C-H bond on the pyrazole ring, makes it a versatile building block for the synthesis of more complex heterocyclic systems.

Key Reactions

-

Cycloaddition Reactions: The amino and nitrile groups can participate in cycloaddition reactions with various reagents to form fused pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and other bicyclic and tricyclic systems. These fused heterocycles are of great interest in drug discovery due to their diverse biological activities.

-

Derivatization of the Amino Group: The 5-amino group can be readily acylated, alkylated, or converted into a Schiff base, allowing for the introduction of various substituents to explore structure-activity relationships.

-

Hydrolysis of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, providing another handle for further chemical modifications.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[3] While specific biological data for the 2-chloro isomer is limited in the public domain, the general class of chlorophenyl-substituted pyrazoles has shown promise in various therapeutic areas.

Potential Therapeutic Areas:

-

Anticancer Agents: Many pyrazole derivatives have been investigated for their anticancer properties, often acting as kinase inhibitors.

-

Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activities.[3]

-

Enzyme Inhibitors: The structural features of this compound make it a candidate for targeting various enzymes involved in disease pathways.

The 2-chloro substitution on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom can affect the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Toxicity: Toxic if swallowed.[1]

-

Eye Damage: Causes serious eye damage.[1]

-

Skin Sensitization: May cause an allergic skin reaction.[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.[8]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its straightforward synthesis, versatile reactivity, and the established biological importance of the 5-aminopyrazole scaffold make it a compelling target for further investigation in medicinal chemistry and drug discovery programs. This guide has provided a comprehensive overview of its key properties and scientific context to aid researchers in their endeavors with this promising compound.

References

- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Elmaaty, A. A., & Al-Omair, M. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123.

-

ResearchGate. (n.d.). (PDF) this compound. Retrieved from [Link]

-

Sci-Hub. (n.d.). This compound. Retrieved from [Link]

- Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o65.

-

sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

-

Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. Retrieved from [Link]

-

ResearchGate. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

5-Amino-1MQ. (n.d.). 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Retrieved from [Link]

- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale advances, 6(20), 5865–5876.

Sources

- 1. This compound | C10H7ClN4 | CID 12366038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 8. 64096-89-5|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] This document delves into the synthesis, structural elucidation, and conformational landscape of this specific N-aryl substituted aminopyrazole, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The guide synthesizes crystallographic data, spectroscopic analysis, and established synthetic methodologies to present a holistic view of the molecule's chemical and physical characteristics.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties and metabolic stability have led to its incorporation into numerous clinically approved drugs. The aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of a diverse array of fused heterocyclic systems and other complex organic molecules with significant therapeutic potential.[2] Derivatives of 5-aminopyrazole are recognized as key precursors for compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2] The subject of this guide, this compound, combines the privileged aminopyrazole scaffold with a sterically demanding and electronically influential 2-chlorophenyl substituent, making its structural and conformational analysis crucial for understanding its potential as a drug lead or a key intermediate.

Molecular Structure and Solid-State Conformation

The definitive molecular structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. This analysis provides precise measurements of bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms.

Crystallographic Data

The crystal structure reveals a monoclinic system with the space group P21/n. The key structural feature is the relative orientation of the pyrazole and the 2-chlorophenyl rings. The dihedral angle between the planes of these two rings is a significant 69.48 (7)°.[3] This pronounced twist is a direct consequence of the steric hindrance imposed by the chlorine atom at the ortho position of the phenyl ring. This steric clash prevents a coplanar arrangement, which has profound implications for the molecule's electronic properties and its potential interactions with biological macromolecules.

The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, the amino group (N-H) forms hydrogen bonds with the nitrogen atom of the cyano group and one of the nitrogen atoms of the pyrazole ring.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₄ | [4] |

| Molecular Weight | 218.65 g/mol | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P21/n | [4] |

| Dihedral Angle (Pyrazole-Phenyl) | 69.48 (7)° | [3] |

Conformational Insights

The non-planar conformation observed in the solid state is a critical aspect of this molecule's structure. This fixed conformation minimizes steric repulsion between the ortho-chloro substituent and the pyrazole ring. It is reasonable to infer that this twisted conformation will also be a dominant feature in solution, influencing the molecule's solubility, polarity, and its ability to fit into the binding pockets of enzymes and receptors. The understanding of such conformational preferences is a fundamental aspect of rational drug design.

Synthesis and Characterization

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is a well-established process in organic chemistry, typically involving the condensation of a substituted hydrazine with a suitable three-carbon electrophile.

Synthetic Pathway

A highly effective and regioselective method for the synthesis of this compound involves the reaction of 2-chlorophenylhydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

Experimental Protocol

The following protocol is a representative procedure based on established methodologies for the synthesis of analogous compounds.

-

Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol, add 2-chlorophenylhydrazine (1.0 eq).

-

Reaction Conditions: The reaction mixture is heated at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed by a combination of spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Based on the data from the crystallographic study and analysis of similar structures, the following are the expected assignments:

-

¹H NMR (in CDCl₃):

-

A broad singlet for the amino (-NH₂) protons.

-

A multiplet for the aromatic protons of the 2-chlorophenyl ring.

-

A singlet for the C3-H proton of the pyrazole ring.[4]

-

-

¹³C NMR (in CDCl₃):

-

Signals corresponding to the carbon atoms of the 2-chlorophenyl ring, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift.

-

Signals for the three carbon atoms of the pyrazole ring.

-

A signal for the nitrile carbon (-C≡N).[4]

-

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -NH₂ | ~4.57 (s, 2H) | - |

| Phenyl-H | ~7.45 (m, 3H), ~7.57 (d, 1H) | ~127.6, ~130.4, ~133.4, ~119.1 |

| Pyrazole C3-H | ~7.65 (s, 1H) | ~143.6 |

| Pyrazole C4 | - | ~72.3 |

| Pyrazole C5 | - | ~151.9 |

| -C≡N | - | ~115.4 |

| Note: The provided NMR data is based on the crystallographic communication and may not represent a fully assigned high-resolution spectrum.[4] |

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H stretch (amino) | 3400-3250 | Medium, often two bands |

| C≡N stretch (nitrile) | 2260-2220 | Medium, sharp |

| C=C stretch (aromatic) | 1600-1450 | Medium to weak |

| C-Cl stretch | 800-600 | Strong |

3.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (218.65). The fragmentation pattern would likely involve the loss of small molecules such as HCN from the pyrazole ring and cleavage of the bond between the two rings.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, the well-documented pharmacological importance of the aminopyrazole scaffold allows for informed speculation on its potential applications.

-

Kinase Inhibitors: Many aminopyrazole derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[5][6] The structural features of this molecule could make it a candidate for targeting specific kinase families.

-

Anticancer Agents: The aminopyrazole core is present in numerous compounds with demonstrated in vitro cytotoxic activity against various cancer cell lines.[2][7]

-

Anti-inflammatory Agents: Some pyrazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial Agents: The pyrazole nucleus is also a key component of compounds with antibacterial and antifungal activities.[2]

The unique conformational constraint imposed by the 2-chlorophenyl group could confer selectivity for specific biological targets, a highly desirable attribute in modern drug design. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a molecule with a well-defined, non-planar structure, a direct result of the steric influence of the ortho-chloro substituent. Its synthesis is readily achievable through established chemical transformations. While its specific biological profile remains to be fully explored, its structural relationship to a wide range of pharmacologically active aminopyrazoles makes it a compound of considerable interest for further investigation in the field of drug discovery and medicinal chemistry. This guide provides a foundational understanding of its key chemical and physical properties to aid researchers in their future endeavors with this promising molecular scaffold.

References

-

El-Sayed, N. N. E., et al. (2018). Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides. Molecules, 23(1), 169. Available at: [Link]

-

Lin, Q.-L., Zhong, P., & Hu, M.-L. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3813. Available at: [Link]

-

Lin, Q.-L., Zhong, P., & Hu, M.-L. (2007). This compound. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. Available at: [Link]

-

Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(10), 2289. Available at: [Link]

-

Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(24), 17095-17105. Available at: [Link]

-

Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. Available at: [Link]

-

Hain, J. C., et al. (2015). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. Journal of Exposure Science & Environmental Epidemiology, 25(3), 325-332. Available at: [Link]

-

Al-Omran, F., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(10), 8596-8610. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116744. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-169. Available at: [Link]

-

Gomha, S. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. Available at: [Link]

-

Zare, M., et al. (2020). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available at: [Link]

-

LibreTexts. (2021). Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Zvilichovsky, G., & David, M. (1983). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 11-16. Available at: [Link]

-

Hassan, A. S., et al. (2020). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[1][2]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. Available at: [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

-

Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

-

Mogilaiah, K., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 918-922. Available at: [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. Available at: [Link]

-

Dal Piaz, V., et al. (2018). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. Archiv der Pharmazie, 351(11-12), e1800171. Available at: [Link]

-

Zare, M., et al. (2020). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

Cheng, J., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o147. Available at: [Link]

-

Cheng, J., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

-

Grimm, C., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 32(10), 2635-2646. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2023(1), M1541. Available at: [Link]

-

Voronkov, A., et al. (2016). Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. Bioorganic & Medicinal Chemistry Letters, 26(10), 2445-2449. Available at: [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Amino-Pyrazoles in Medicinal Chemistry: A Review | Semantic Scholar [semanticscholar.org]

- 7. Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a wide array of biological activities.[1] Its derivatives have been investigated for their potential as anti-inflammatory, antipsychotic, analgesic, and antimicrobial agents. The specific compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, is a key intermediate in the synthesis of various functionalized pyrazole derivatives, making a thorough understanding of its synthesis crucial for researchers in the field. This guide provides a detailed exploration of the synthesis mechanism, key intermediates, and a comprehensive experimental protocol for the preparation of this valuable compound.

Core Synthesis Strategy: The Reaction of (2-chlorophenyl)hydrazine with Ethoxymethylenemalononitrile

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between (2-chlorophenyl)hydrazine and ethoxymethylenemalononitrile (EMMN). This approach is favored for its high regioselectivity and generally good yields.[2]

Key Reactants:

-

(2-chlorophenyl)hydrazine: This substituted hydrazine provides the N1-aryl substituent and one of the nitrogen atoms of the pyrazole ring. It is typically prepared from 2-chloroaniline.

-

Ethoxymethylenemalononitrile (EMMN): This commercially available reagent serves as a three-carbon building block, providing the remaining carbon and nitrogen atoms of the pyrazole ring, as well as the carbonitrile and amino functionalities.

The Reaction Mechanism: A Stepwise Exploration

The formation of this compound proceeds through a well-established reaction pathway involving a Michael-type addition followed by an intramolecular cyclization and subsequent elimination.

-

Nucleophilic Attack (Michael Addition): The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of (2-chlorophenyl)hydrazine on the electron-deficient β-carbon of the double bond in ethoxymethylenemalononitrile. This step is a classic Michael addition.

-

Formation of the Open-Chain Intermediate: This initial attack leads to the formation of a transient, open-chain intermediate, a hydrazone. This intermediate is rarely isolated as it rapidly undergoes cyclization.

-

Intramolecular Cyclization: The nitrogen atom of the hydrazine moiety that is attached to the chlorophenyl ring then performs an intramolecular nucleophilic attack on one of the nitrile groups. This step forms the five-membered pyrazole ring.

-

Elimination of Ethanol: The final step involves the elimination of an ethoxide group, which is protonated by a suitable source in the reaction medium to form ethanol. This elimination leads to the formation of the aromatic pyrazole ring and the final product, this compound.

The overall reaction is highly regioselective, with the 2-chlorophenyl group consistently bonding to the N1 position of the pyrazole ring.

Visualization of the Synthesis Pathway

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2] Researchers should adapt and optimize the conditions as necessary based on their specific laboratory setup and reagent purity.

Materials and Equipment

-

(2-chlorophenyl)hydrazine hydrochloride

-

Ethoxymethylenemalononitrile (EMMN)

-

Anhydrous Ethanol

-

Triethylamine or Sodium Acetate (as a base to free the hydrazine)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

-

Recrystallization apparatus

-

Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-chlorophenyl)hydrazine hydrochloride (1.0 equivalent). To this, add anhydrous ethanol to form a slurry.

-

Liberation of the Free Hydrazine: Add a suitable base, such as triethylamine (1.1 equivalents) or sodium acetate (1.1 equivalents), to the slurry to neutralize the hydrochloride salt and generate the free (2-chlorophenyl)hydrazine in situ. Stir the mixture at room temperature for 15-20 minutes.

-

Addition of Ethoxymethylenemalononitrile: To the stirred solution, add ethoxymethylenemalononitrile (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction under Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.

-

Purification: The crude product is collected by filtration and washed with a small amount of cold ethanol. For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is recommended. The purified product should be dried under vacuum.

Visualization of the Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

| Parameter | Expected Value/Observation | Source |

| Molecular Formula | C₁₀H₇ClN₄ | - |

| Molecular Weight | 218.65 g/mol | - |

| Appearance | White to off-white solid | [2] |

| Yield | 47-93% (typical for analogous reactions) | [2] |

| Melting Point | Dependent on purity | - |

| ¹H NMR | Aromatic protons, singlet for pyrazole H5, broad singlet for NH₂ | [3] |

| ¹³C NMR | Signals for aromatic carbons, pyrazole ring carbons, and nitrile carbon | [3] |

| FT-IR (cm⁻¹) | N-H stretching (amino group), C≡N stretching (nitrile), C=C and C=N stretching (aromatic and pyrazole rings) | [3] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | - |

Note: The spectroscopic data provided in the table is based on a closely related compound, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, and serves as a representative example.[3]

Trustworthiness and Self-Validating Systems

The protocol described is designed to be a self-validating system. The progress of the reaction is monitored by TLC, which provides a clear indication of the consumption of starting materials and the formation of the product. The final product's identity and purity are confirmed through standard analytical techniques such as melting point determination, NMR, IR, and mass spectrometry. The high regioselectivity of this reaction provides a high degree of confidence in the structure of the final product.

Conclusion

The synthesis of this compound via the condensation of (2-chlorophenyl)hydrazine and ethoxymethylenemalononitrile is a robust and efficient method for obtaining this valuable synthetic intermediate. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can reliably produce this compound in good yields. The information presented in this guide is intended to provide a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis.

References

-

Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(45), 29403-29415. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 15(32), 6616-6635. [Link]

-

Plem, S., Müller, D., & Murguía, M. (2014). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 4(2), 119-128. [Link]

-

Lin, Q. L., Zhong, P., & Hu, M. L. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3737. [Link]

-

Shawali, A. S., & Abdelhamid, A. O. (1976). Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. Chemical and Pharmaceutical Bulletin, 24(11), 2880-2882. [Link]

-

Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3045-3058. [Link]

Sources

Spectroscopic Elucidation of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of pharmacologically active agents. A thorough understanding of its structural features, confirmed through spectroscopic analysis, is paramount for its application in further research and development.

This document will delve into the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data of the title compound, offering not just the raw data but also a detailed interpretation from the perspective of a seasoned analytical chemist. The experimental protocols herein are described with the causality of each step explained, ensuring scientific integrity and reproducibility.

Molecular Structure and Context

This compound possesses a core pyrazole ring, a versatile pharmacophore known for its diverse biological activities.[1] The substituents on this core—an amino group, a cyano group, and a 2-chlorophenyl ring—all contribute to the molecule's unique electronic and steric properties, which can be precisely mapped using spectroscopic techniques.

Figure 1: Molecular Structure of the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the number of distinct proton environments and their neighboring protons in a molecule. The ¹H NMR spectrum of this compound provides clear signals corresponding to the aromatic protons of the chlorophenyl ring, the amino group protons, and the pyrazole ring proton.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz instrument, is used. Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 16 or 32 for good signal-to-noise), and a relaxation delay of 1-2 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | Pyrazole-H |

| 7.57 | d | 1H | Ar-H |

| 7.45 | m | 3H | Ar-H |

| 4.57 | s | 2H | NH₂ |

Solvent: CDCl₃. The data is sourced from a publication on the crystal structure of the title compound.[2]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum reveals key structural features of the molecule.[2]

-

Pyrazole Proton (7.65 ppm, singlet): The singlet at 7.65 ppm with an integration of one proton is assigned to the C3-H of the pyrazole ring. Its downfield chemical shift is attributed to the aromatic nature of the pyrazole ring and the deshielding effect of the adjacent nitrogen atom. The singlet multiplicity indicates no adjacent proton neighbors.

-

Aromatic Protons (7.57 - 7.45 ppm, multiplet): The signals in the aromatic region, a doublet at 7.57 ppm and a multiplet at 7.45 ppm, integrate to a total of four protons. These correspond to the protons on the 2-chlorophenyl ring. The complexity of the signals arises from the ortho, meta, and para couplings between these protons.

-

Amino Protons (4.57 ppm, singlet): The broad singlet at 4.57 ppm, integrating to two protons, is characteristic of the amino group (NH₂). The chemical shift of amino protons can vary depending on concentration and solvent due to hydrogen bonding. The singlet nature is a result of rapid proton exchange or quadrupole broadening from the nitrogen atom.

Figure 2: ¹H NMR Experimental Workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within a molecule. As ¹³C has a low natural abundance (~1.1%), spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg of the compound dissolved in ~0.6 mL of CDCl₃.

-

Instrumentation: The same high-field NMR spectrometer as for ¹H NMR is used.

-

Data Acquisition: A standard proton-decoupled pulse sequence is employed. Due to the lower sensitivity of the ¹³C nucleus and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to obtain a good quality spectrum.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-NH₂ |

| 151.9 | C-N (pyrazole) |

| 143.6 | C-H (pyrazole) |

| 133.4 | C-Cl |

| 130.4 | Ar-C |

| 127.6 | Ar-C |

| 119.1 | Ar-C |

| 115.4 | C-CN |

| 112.8 | Ar-C |

| 72.3 | C-CN |

Solvent: CDCl₃. The data is sourced from a publication on the crystal structure of the title compound.[2]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule.[2]

-

Pyrazole Carbons: The signals at 152.0, 151.9, and 143.6 ppm are assigned to the carbons of the pyrazole ring. The carbon attached to the amino group (C5) is expected to be significantly downfield due to the deshielding effect of the nitrogen atom. The C3 carbon appears at 143.6 ppm.

-

Aromatic Carbons: The signals at 133.4, 130.4, 127.6, 119.1, and 112.8 ppm correspond to the carbons of the 2-chlorophenyl ring. The carbon directly attached to the chlorine atom (C-Cl) is observed at 133.4 ppm. The other aromatic carbon signals are in the expected range.

-

Cyano Carbon and C4 of Pyrazole: The signals at 115.4 and 72.3 ppm are assigned to the cyano carbon and the C4 carbon of the pyrazole ring, respectively. The cyano carbon typically appears in this region of the spectrum. The upfield shift of the C4 carbon is characteristic for this position in the pyrazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: FT-IR (Solid State)

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. KBr is used as it is transparent in the mid-IR region.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Data and Interpretation

Based on the functional groups present and data from similar pyrazole derivatives[3], the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 - 3300 | N-H stretching | Amino (NH₂) |

| ~3100 - 3000 | C-H stretching | Aromatic C-H |

| ~2220 | C≡N stretching | Nitrile (CN) |

| ~1640 - 1590 | C=C and C=N stretching | Aromatic and Pyrazole rings |

| ~1450 - 1400 | C-H bending | Aromatic C-H |

| ~1100 - 1000 | C-N stretching | Aryl-N |

| ~750 | C-Cl stretching | Aryl-Cl |

-

N-H Stretching (~3450 - 3300 cm⁻¹): The amino group is expected to show one or two sharp to medium intensity bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

Aromatic C-H Stretching (~3100 - 3000 cm⁻¹): Weak to medium intensity bands in this region are characteristic of the C-H stretching vibrations of the aromatic rings.

-

Nitrile C≡N Stretching (~2220 cm⁻¹): A sharp, medium to strong intensity band is expected in this region, which is highly characteristic of the cyano group.

-

Ring Stretching (~1640 - 1590 cm⁻¹): Multiple bands in this region arise from the C=C and C=N stretching vibrations within the pyrazole and chlorophenyl rings.

-

C-Cl Stretching (~750 cm⁻¹): A medium to strong band in the fingerprint region is anticipated for the C-Cl stretching vibration.

Figure 3: Correlation of Spectroscopic Data to Molecular Structure.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and predictive FT-IR spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The presented data and interpretations serve as a valuable reference for researchers working with this compound and its derivatives. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific research.

References

- Lin, Q.-L., Zhong, P., & Hu, M.-L. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3813.

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Foreword: The Pyrazole Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1] From anti-inflammatory agents to potent oncology therapeutics, the versatility of the pyrazole ring system is well-documented.[2] This guide delves into the atomic-level architecture of a specific, highly functionalized pyrazole derivative: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile . Understanding the precise three-dimensional arrangement of atoms within this molecule's crystal lattice is paramount for researchers and drug development professionals. It is this structural understanding that informs structure-activity relationships (SAR), guides lead optimization, and ultimately dictates the interaction of the molecule with its biological target. This document provides a comprehensive analysis of its crystal structure, offering field-proven insights into the experimental methodologies required to obtain and interpret such critical data.

Molecular Identity and Physicochemical Landscape

Before delving into the intricacies of the crystal lattice, it is essential to establish the fundamental properties of the molecule .

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₄ | PubChem CID: 12366038[3] |

| Molecular Weight | 218.65 g/mol | PubChem CID: 12366038[3] |

| IUPAC Name | 5-amino-1-(2-chlorophenyl)pyrazole-4-carbonitrile | PubChem CID: 12366038[3] |

| CAS Number | 64096-89-5 | PubChem CID: 12366038[3] |

These fundamental identifiers are the gateway to the wealth of structural and functional information that follows.

The Pathway to Crystalline Material: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. While numerous methods for pyrazole synthesis exist, a common and efficient approach for this class of compounds is a multi-component reaction.

Synthetic Protocol: A Plausible Multi-Component Approach

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is often achieved through a one-pot reaction involving an arylhydrazine, malononitrile, and a source of a formyl group.[4][5] The following protocol is a representative, field-proven method.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-chlorophenylhydrazine (1.0 eq) in ethanol, add malononitrile (1.0 eq) and triethyl orthoformate (1.2 eq).

-

Catalysis: Add a catalytic amount of a suitable acid or base (e.g., piperidine or acetic acid) to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity before proceeding to crystallization.

Caption: Synthetic workflow for the target compound.

Crystal Growth: The Art and Science of Ordered Solids

Obtaining crystals suitable for single-crystal X-ray diffraction (SC-XRD) is often the most challenging step. The key is to achieve a state of supersaturation slowly, allowing molecules to arrange themselves into a well-ordered lattice.[6]

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or an ethanol/acetone mixture) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Cover the vial with a cap or parafilm, and pierce a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

-

Crystal Formation: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.

-

Harvesting: Once suitable crystals have grown, carefully remove them from the solution using a spatula or loop and dry them on a filter paper.

Unveiling the Architecture: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule.[7][8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement

A suitable single crystal of this compound was mounted on a diffractometer. The crystal structure has been reported and is available in the Cambridge Structural Database (CSD) under the deposition number 655577 .[3][9][10]

Experimental Protocol: SC-XRD Analysis

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected on a detector.

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Caption: Workflow of Single-Crystal X-ray Diffraction.

Crystallographic Data and Molecular Geometry

The crystal structure of this compound has been determined and reported.[9][10] The key crystallographic parameters are summarized below.

| Parameter | Value | Reference |

| CSD Deposition No. | 655577 | [3][9][10] |

| Crystal System | Monoclinic | [10] |

| Space Group | P2₁/c | [10] |

| a (Å) | 11.2005 (10) | [10] |

| b (Å) | 8.8432 (8) | [10] |

| c (Å) | 11.6970 (11) | [10] |

| **β (°) ** | 114.666 (1) | [10] |

| Volume (ų) | 1052.96 (17) | [10] |

| Z | 4 | [10] |

A significant feature of the molecular structure is the dihedral angle between the pyrazole and the 2-chlorophenyl rings, which is reported to be 69.48 (7)° .[9][10] This non-planar conformation is a critical piece of structural information, as the relative orientation of aromatic rings can significantly influence how a molecule fits into a biological target's binding pocket.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing is stabilized by intermolecular hydrogen bonds.[9][10] Specifically, the amino group (N-H) acts as a hydrogen bond donor, forming interactions with the nitrogen atom of the cyano group and a nitrogen atom of the pyrazole ring of adjacent molecules.[9] This network of hydrogen bonds creates a stable, three-dimensional supramolecular architecture. The ability of the amino and cyano groups, along with the pyrazole nitrogens, to participate in hydrogen bonding is a key consideration in drug design, as these interactions are fundamental to molecular recognition at a receptor site.[11]

Beyond the Single Crystal: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the ultimate detail for a single crystal, powder X-ray diffraction (PXRD) is an invaluable tool for analyzing a bulk crystalline sample.[4] It is particularly useful for phase identification, purity assessment, and studying polymorphism.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

-

Data Collection: The sample is irradiated with an X-ray beam, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. This experimental pattern can be compared to a pattern calculated from the single-crystal structure data to confirm the bulk material's identity and phase purity.

Structural Insights for the Drug Developer

The detailed crystal structure of this compound provides several key takeaways for medicinal chemists and drug developers:

-

Conformational Rigidity and Flexibility: The significant dihedral angle between the pyrazole and chlorophenyl rings suggests a degree of conformational constraint. This information is vital for computational modeling and understanding the molecule's shape in a biological environment.

-

Hydrogen Bonding Potential: The presence of multiple hydrogen bond donors (amino group) and acceptors (pyrazole nitrogens, cyano nitrogen) highlights the molecule's potential for strong, directional interactions with a protein target. The observed hydrogen bonding network in the crystal provides a blueprint for these potential interactions.

-

Structure-Activity Relationship (SAR) Hypothesis: The 2-chloro substituent on the phenyl ring plays a crucial role in defining the dihedral angle due to steric effects. This, in turn, will influence the overall topology of the molecule. This provides a clear hypothesis for SAR studies: modifying the substitution pattern on the phenyl ring will alter the dihedral angle and, consequently, the biological activity.

Conclusion

The crystal structure of this compound offers a detailed glimpse into the molecular architecture of a member of a highly important class of compounds. The experimental determination of its solid-state structure through single-crystal X-ray diffraction provides invaluable data on its conformation and intermolecular interactions. This knowledge is not merely academic; it forms the rational basis for the design and development of novel therapeutics, allowing scientists to move from a flat, two-dimensional chemical drawing to a nuanced, three-dimensional understanding of how a molecule will behave in the complex world of biological systems.

References

-

Momeni, S. & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290. Available at: [Link]

-

Bansal, R. K. & Kumar, R. (2021). Biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

-

Haley, B. J., et al. (2011). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central. Available at: [Link]

-

Singh, P., et al. (2024). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

Hardy, A., et al. (2020). Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]

-

Khan, S. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Alkorta, I., et al. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? Preprints.org. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]

-

Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. Available at: [Link]

-

Kumar, V. & Kumar, S. (2014). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

-

Ramezanzadeh, K., et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. PubMed Central. Available at: [Link]

-

Khalili, D. (2025). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2025). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]

-

Lin, Q.-L., Zhong, P. & Hu, M.-L. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, E63, o3813. Available at: [Link]

-

ResearchGate. (2007). This compound. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. Available at: [Link]

-

Dadkhah, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 9. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility and stability of the novel compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who are working with this and similar heterocyclic compounds.

Introduction to this compound

This compound is a substituted pyrazole derivative.[1][2] The pyrazole scaffold is a key feature in many biologically active compounds, and understanding the physicochemical properties of this specific molecule is paramount for its development as a potential therapeutic agent.[3][4] Key identifiers for this compound are:

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and shelf-life.[5][6] This guide will delineate the experimental pathways to thoroughly characterize these properties for this compound.

Solubility Profiling

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature.[7] For pharmaceutical development, both kinetic and thermodynamic solubility are of interest.[7]

Theoretical Considerations

The structure of this compound, with its aromatic rings and polar functional groups (amino and cyano), suggests a complex solubility profile. The presence of the chlorophenyl group imparts lipophilicity, while the amino and pyrazole nitrogen atoms can participate in hydrogen bonding, potentially aiding solubility in polar solvents.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] However, for earlier stages of drug discovery, kinetic solubility is often assessed.[7]

2.2.1. Kinetic Solubility Assay

Kinetic solubility provides an initial assessment of a compound's dissolution rate.[7] This is often performed in a high-throughput manner.

Experimental Protocol: Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[7]

-

Serial Dilution: Create a serial dilution of the stock solution in the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the solutions for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Precipitation Measurement: Measure the turbidity of the solutions using nephelometry to detect the point of precipitation.[6]

-

Data Analysis: The concentration at which precipitation is first observed is the kinetic solubility.

2.2.2. Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound.[8][9]

Experimental Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents and buffers of varying pH.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[9] Care must be taken to avoid adsorption of the compound onto the filter material.[9]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility in each solvent system.

Data Presentation: Solubility of this compound

| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate-Buffered Saline (pH 7.4) | 25 | To be determined | Thermodynamic |

| 0.1 N HCl (pH 1.2) | 25 | To be determined | Thermodynamic |

| Acetate Buffer (pH 4.5) | 25 | To be determined | Thermodynamic |

| Methanol | 25 | To be determined | Thermodynamic |

| Acetonitrile | 25 | To be determined | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | Thermodynamic |

Note: The above table is a template for presenting experimental data.

Stability Assessment

The chemical stability of a drug substance is its ability to resist changes in its properties over time.[5] Stability testing is crucial for determining the shelf-life and appropriate storage conditions.[11][12] The International Council for Harmonisation (ICH) provides guidelines for stability testing.[11][13][14]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways.[][16] These studies involve exposing the compound to conditions more severe than those expected during storage.[12][17]

Experimental Protocol: Forced Degradation Studies

-

Acid Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.[17]

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[16]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[17]

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source as per ICH Q1B guidelines.[11][12]

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.[16]

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance to establish a re-test period.[11][12]

Experimental Protocol: Formal Stability Studies

-

Storage Conditions:

-

Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[13]

-

Analytical Tests: The testing should include assays for appearance, purity (including degradation products), and any other critical quality attributes.[11]

Data Presentation: Stability of this compound

| Storage Condition | Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 25°C / 60% RH | 0 | Initial value | Initial value | Initial appearance |

| 3 | To be determined | To be determined | To be determined | |

| 6 | To be determined | To be determined | To be determined | |

| 12 | To be determined | To be determined | To be determined | |

| 40°C / 75% RH | 0 | Initial value | Initial value | Initial appearance |

| 3 | To be determined | To be determined | To be determined | |

| 6 | To be determined | To be determined | To be determined |

Note: The above table is a template for presenting experimental data.

Visualization of Workflows

Caption: Workflow for determining kinetic and thermodynamic solubility.

Caption: Workflow for stability assessment.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful development. The protocols and methodologies outlined in this guide provide a robust framework for generating the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of the final drug product. Adherence to established guidelines, such as those from the ICH, is essential for regulatory success.

References

-

ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Protheragen. (n.d.). API Stress Testing Studies. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACD/Labs. (n.d.). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. Retrieved from [Link]

-

Veeprho. (2020). Different Approaches for Drug Product Stress Testing. Retrieved from [Link]

-

Pharma Learning In Depth. (2023). Stress Testing Forced Degradation of API/Drug Substance. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

-

National Institutes of Health. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

-

Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. Retrieved from [Link]

-

ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

-

National Institutes of Health. (2009). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

Sources

- 1. This compound | C10H7ClN4 | CID 12366038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. jpsbr.org [jpsbr.org]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. rheolution.com [rheolution.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. database.ich.org [database.ich.org]

- 12. snscourseware.org [snscourseware.org]

- 13. scribd.com [scribd.com]

- 14. ICH Official web site : ICH [ich.org]

- 16. API Stress Testing Studies - Protheragen [protheragen.ai]